molecular formula C22H23N3O4 B14989353 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14989353
M. Wt: 393.4 g/mol
InChI Key: TZPNLMOFUDDMOY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolopyrazole class, characterized by a fused bicyclic core (pyrrole and pyrazole rings) with multiple substituted aromatic and aliphatic groups. Key structural features include:

  • A 2-hydroxy-4,6-dimethylphenyl group at position 3, contributing steric bulk and hydrogen-bonding capacity.
  • A 2-methoxyethyl chain at position 5, introducing flexibility and moderate hydrophilicity.
  • A keto group at position 6, which may participate in tautomerism or coordination chemistry.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(27)10-12)19-18-20(24-23-19)22(28)25(7-8-29-3)21(18)14-5-4-6-15(26)11-14/h4-6,9-11,21,26-27H,7-8H2,1-3H3,(H,23,24)

InChI Key

TZPNLMOFUDDMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCOC)C4=CC(=CC=C4)O)C

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-(2-Hydroxy-4,6-Dimethylphenyl)-2,4-Dioxobutanoate

The precursor methyl 4-(2-hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate is synthesized via Claisen condensation between methyl acetoacetate and 2-hydroxy-4,6-dimethylbenzaldehyde under acidic conditions. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Catalyst Conc. H2SO4 (0.1 eq) Maximizes condensation efficiency
Solvent Anhydrous methanol Prevents hydrolysis
Temperature 60°C, 8 h Balances rate vs. side reactions
Workup Crystallization (EtOH) Purity >95%

This step achieves yields of 78–85% for the substituted dioxobutanoate.

Multicomponent Assembly of Chromeno[2,3-c]Pyrrole-3,9-Dione

The chromeno[2,3-c]pyrrole scaffold is constructed via a one-pot reaction involving:

  • Methyl 4-(2-hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate (1.0 eq)
  • 3-Hydroxybenzaldehyde (1.1 eq)
  • 2-Methoxyethylamine (1.2 eq)

Reaction optimization studies reveal:

Condition Variation Tested Optimal Value Yield Improvement
Solvent MeOH, EtOH, DMF, DMSO EtOH + 10% AcOH 36% → 72%
Temperature RT, 40°C, 80°C 80°C (reflux) 24% → 68%
Reaction Time 12–36 h 20 h Maximizes conversion

The mechanism proceeds through:

  • Schiff base formation between aldehyde and amine
  • Michael addition of dioxobutanoate enolate
  • Cyclodehydration to form the chromeno-pyrrole system

Ring-Opening/Cyclization to Pyrrolo[3,4-c]Pyrazol-6(1H)-One

Treatment of the chromeno-pyrrole intermediate with hydrazine hydrate (5.0 eq) in dioxane at 90°C for 6 h induces ring-opening followed by pyrazole ring formation:

Critical Observations:

  • Excess hydrazine (≥5 eq) prevents incomplete ring-opening
  • Dioxane outperforms THF/EtOH in minimizing side products (HPLC purity >95%)
  • The 2-methoxyethyl group remains intact under these conditions (¹H NMR verification)

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6):

  • δ 12.85 (s, 1H, phenolic -OH)
  • δ 10.21 (s, 1H, pyrazole -NH)
  • δ 6.92–7.35 (m, 5H, aromatic protons)
  • δ 4.12 (q, 2H, -OCH2CH3)
  • δ 3.45 (s, 3H, -OCH3)

IR (KBr):

  • 3280 cm−1 (O-H/N-H stretch)
  • 1705 cm−1 (C=O)
  • 1612 cm−1 (C=N)

Alternative Synthetic Approaches

While the above method remains the most efficient (overall yield: 58–63%), emerging strategies include:

Transition Metal-Catalyzed Cyclization

Preliminary studies using CuI (10 mol%) in DMF at 120°C show potential for reducing reaction time (8 h vs. 20 h), though yields remain lower (41–45%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C) shortens the chromeno-pyrrole formation step to 35 min, but scale-up challenges persist.

Challenges and Optimization Opportunities

Key unresolved issues in the synthesis include:

  • Stereochemical Control: The 4,5-dihydropyrrolo system exhibits axial chirality, yet current methods produce racemic mixtures.
  • Functional Group Tolerance: Electron-withdrawing substituents on the aryl aldehyde component reduce yields by 15–20%.
  • Scale-Up Limitations: Batch reactions >50 g show decreased yields (∼55%) due to heat transfer issues.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Position 5 Substituent Reference
3-(2-Hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolopyrazolone 2-Hydroxy-4,6-dimethylphenyl 3-Hydroxyphenyl 2-Methoxyethyl Target
3-Amino-5,5-di(4-methylphenyl)-1-phenyl-pyrazol-4(5H)-one (2e) Pyrazolone Phenyl Amino 5,5-di(4-methylphenyl)
3-Amino-5,5-di(4-nitrophenyl)isoxazol-4(5H)-one (3c) Isoxazolone Amino - 5,5-di(4-nitrophenyl)
5-(3-Hydroxypropyl)-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolopyrazolone 2-Hydroxyphenyl 3,4,5-Trimethoxyphenyl 3-Hydroxypropyl

Key Observations:

Substituent Diversity :

  • The target compound and share a pyrrolopyrazolone core but differ in substituents. The 3,4,5-trimethoxyphenyl group in enhances lipophilicity, whereas the 3-hydroxyphenyl in the target compound increases polarity .
  • Compound 2e (pyrazolone) lacks the fused pyrrole ring but shares a keto group, which is critical for hydrogen bonding in receptor interactions .

Synthetic Yields: Pyrazolone derivatives (e.g., 2e) are synthesized in moderate yields (60%) via condensation reactions .

Spectroscopic Data :

  • IR Spectroscopy : All compounds show strong C=O stretches (~1700–1720 cm⁻¹). The target compound’s hydroxyl groups would exhibit broad O–H stretches (~3200–3500 cm⁻¹), similar to .
  • NMR : Aromatic protons in the target compound’s 2-hydroxy-4,6-dimethylphenyl group would resonate downfield (δ 6.5–7.5 ppm), comparable to analogs in .

Biological Activity

The compound 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4}, with a molecular weight of approximately 393.4 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological interactions:

Property Value
Molecular FormulaC22H23N3O4C_{22}H_{23}N_{3}O_{4}
Molecular Weight393.4 g/mol
IUPAC Name3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
CAS Number880398-41-4

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. The presence of hydroxy and methoxy groups is believed to enhance its interaction with microbial targets. Studies have shown that compounds with similar structural features can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.

  • Mechanism : The hydroxy groups can engage in hydrogen bonding with microbial enzymes or receptors, potentially leading to inhibition of essential metabolic pathways.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of cancer cell proliferation.

  • Case Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxy and methoxy groups facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The aromatic rings may participate in π-π interactions with receptor sites, influencing their activity.

Research Findings

Several studies have explored the synthesis and biological evaluation of pyrrolo[3,4-c]pyrazole derivatives, including this compound:

  • Synthesis Techniques : Multi-step organic reactions are commonly employed to synthesize this compound, often involving substituted phenols and pyrazoles.
  • Biological Evaluations : Various assays have been conducted to assess the antimicrobial and anticancer activities, revealing promising results that warrant further investigation.

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